molecular formula C7H14O3S B100790 Cyclohexyl methanesulfonate CAS No. 16156-56-2

Cyclohexyl methanesulfonate

Cat. No.: B100790
CAS No.: 16156-56-2
M. Wt: 178.25 g/mol
InChI Key: KOGOBKOHQTZGIS-UHFFFAOYSA-N
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Description

Cyclohexyl methanesulfonate is an organic compound with the molecular formula C₇H₁₄O₃S. It is a sulfonate ester derived from methanesulfonic acid and cyclohexanol. This compound is known for its effectiveness as a leaving group in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Mechanism of Action

Target of Action

Cyclohexyl methanesulfonate is a type of alkylating agent . Alkylating agents are known to interact with DNA, primarily targeting guanine and adenine bases . They are widely used in cancer chemotherapy and have been instrumental in increasing our understanding of cancer treatment .

Mode of Action

This compound, like other methanesulfonate esters, acts as a biological alkylating agent . Its alkyl-oxygen bonds undergo fission and react within the intracellular environment . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Biochemical Pathways

The primary biochemical pathway affected by this compound is DNA alkylation . Alkylation leads to alterations in DNA structure and triggers investigations of the repair of chemically induced damage to DNA . The compound’s effectiveness as a leaving group in nucleophilic substitution reactions has been noted, which implies its involvement in various biochemical reactions .

Result of Action

The primary result of the action of this compound is the alteration of DNA structure . This can lead to various cellular effects, including cell death, which is why alkylating agents like this compound are used in cancer treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the intracellular environment can affect the compound’s ability to interact with its targets . Additionally, external factors such as temperature, pH, and the presence of other substances can potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

Cyclohexyl methanesulfonate is known to interact with various enzymes, proteins, and other biomolecules. It is a methanesulfonate ester, a group of compounds known for their alkylating properties . Alkylating agents like this compound can form covalent bonds with various biomolecules, altering their structure and function . The exact nature of these interactions and the specific biomolecules involved may vary depending on the context and conditions .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. As an alkylating agent, it can influence cell function by modifying key biomolecules . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely depending on factors such as cell type and environmental conditions .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its alkylating properties . It can form covalent bonds with various biomolecules, potentially leading to changes in their structure and function . This can result in a range of effects, from enzyme inhibition or activation to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been reported that certain methanesulfonate compounds show significant impacts on the photophysical properties of luminogens when attached to a saturated cyclohexyl ring . Specific information on the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound may be involved in various metabolic pathways. As a methanesulfonate ester, it could potentially participate in sulfur metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl methanesulfonate can be synthesized through the reaction of cyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl methanesulfonate primarily undergoes nucleophilic substitution reactions due to its excellent leaving group properties. It can also participate in other reactions such as esterification and alkylation .

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: The major products are cyclohexyl derivatives, such as cyclohexyl halides, cyclohexylamines, and cyclohexyl thiols.

    Esterification: The primary product is this compound.

Properties

IUPAC Name

cyclohexyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGOBKOHQTZGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936549
Record name Cyclohexyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16156-56-2
Record name Methanesulfonic acid, cyclohexyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16156-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, cyclohexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of cyclohexanol (Aldrich, 10.2 g, 100 mmol) in methylene chloride (250 mL) at 0° C., Methane sulfonyl chloride (8.52 mL, 110 mmol) and triethyl amine (17.5 mL, 125 mmol) were added slowly and the mixture was stirred for 2 hrs. The reaction was quenched with water and the mixture was washed with 0.5 N HCl and brine solution. The organic layer was dried with sodium sulfate. Removal of solvent gave a yellow oil. 18.05 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of a cyclohexyl methanesulfonate derivative influence its reactivity in solvolysis reactions?

A1: While the provided abstracts do not delve into specific structure-activity relationships for cyclohexyl methanesulfonates in solvolysis reactions, the title of the first paper suggests this is its focus []. Generally, substituents on the cyclohexyl ring can influence the rate of solvolysis by stabilizing or destabilizing the carbocation intermediate formed during the reaction. Electron-donating groups tend to stabilize the carbocation, leading to faster reaction rates, while electron-withdrawing groups have the opposite effect. Further investigation into the full text of the paper would be needed to provide a more detailed answer.

Q2: Does 3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-methanesulfonate hydrate (U-50,488H) act on pre- or post-synaptic kappa opioid receptors in the rat mesenteric arterial bed?

A2: The research suggests that U-50,488H acts on prejunctional kappa opioid receptors in the rat mesenteric arterial bed to inhibit sensory-motor nerve-induced vasodilation []. This conclusion is based on the observation that U-50,488H's inhibitory effects were not affected by the presence of naloxone, a mu opioid receptor antagonist, or ICI 174864, a delta opioid receptor antagonist. Furthermore, the study found that U-50,488H's effects were not reversed by the kappa opioid receptor-selective antagonist (-)-5,9 alpha-diethyl-2-(3-furylmethyl)-2'-hydroxy-6,7-benzomorphane (MR 2266), further supporting a prejunctional site of action.

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